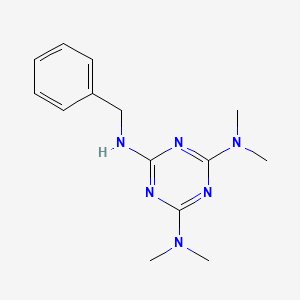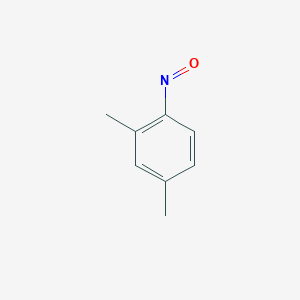![molecular formula C15H14N4 B14658329 2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile CAS No. 52744-99-7](/img/structure/B14658329.png)
2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile is a chemical compound with the molecular formula C15H14N4 and a molecular weight of 250.2985 . It is a member of the triazene family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile typically involves the reaction of 4-ethylphenylhydrazine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile can be compared with other similar compounds such as:
2-[(1e)-3-(2-nitrophenyl)triaz-1-en-1-yl]benzonitrile: This compound has a nitro group instead of an ethyl group, leading to different chemical and biological properties.
2-[(1e)-3-(4-methylphenyl)triaz-1-en-1-yl]benzonitrile: This compound has a methyl group instead of an ethyl group, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
52744-99-7 |
|---|---|
Formule moléculaire |
C15H14N4 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
2-[(4-ethylanilino)diazenyl]benzonitrile |
InChI |
InChI=1S/C15H14N4/c1-2-12-7-9-14(10-8-12)17-19-18-15-6-4-3-5-13(15)11-16/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
ABPRIADBDJPCTR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)

![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)

![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)





